molecular formula C22H19N5O4S B2721381 ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate CAS No. 1242971-81-8

ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate

Cat. No.: B2721381
CAS No.: 1242971-81-8
M. Wt: 449.49
InChI Key: DMDKJWFPVIMQNL-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[4,3-b]pyridazin core with a 3-oxo group, a phenylsulfanyl substituent at position 6, and an ethyl benzoate moiety connected via an acetamido linker.

Properties

IUPAC Name

ethyl 4-[[2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-31-21(29)15-8-10-16(11-9-15)23-19(28)14-26-22(30)27-18(24-26)12-13-20(25-27)32-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKJWFPVIMQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to facilitate the reaction.

    Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Acetylation and Esterification: The final steps involve acetylation to introduce the acetyl group and esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate

This compound can undergo various chemical reactions due to its functional groups:

  • Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Nucleophilic Substitution : The phenylsulfanyl group can participate in nucleophilic substitution reactions.

  • Reduction : The carbonyl groups in the compound can be reduced under appropriate conditions.

Table 1: Potential Chemical Reactions

Reaction TypeConditionsProducts
HydrolysisAcidic/BasicCarboxylic Acid Derivative
Nucleophilic SubstitutionNucleophile (e.g., NH3)Substituted Derivative
ReductionReducing Agent (e.g., NaBH4)Reduced Derivative

Analytical Techniques for Characterization

Characterization of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H- triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.

  • High Performance Liquid Chromatography (HPLC) : Used to assess purity and quantify the compound.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight and structure.

Table 2: Analytical Techniques

TechniquePurpose
NMRStructural Determination
HPLCPurity Assessment and Quantification
MSMolecular Weight Confirmation

Scientific Research Applications

Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has shown promise in various biological assays:

  • Antimicrobial Activity : Compounds with triazole and pyridazine structures are known for their antimicrobial properties. Research indicates that derivatives of similar compounds can inhibit the growth of bacteria and fungi .
  • Anticancer Potential : The compound's structural features suggest potential activity against cancer cells. Preliminary studies on related triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines .
  • Anti-inflammatory Effects : Compounds containing the triazole moiety have been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibitory effects .
  • Cytotoxicity Assays : Research involving related compounds demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced inflammation markers after administration, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name / ID Core Structure Position 6 Substituent Linker/Functional Group Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazin Phenylsulfanyl Ethyl benzoate (acetamido) ~435 (estimated)*
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[...] Triazolo[4,3-b]pyridazin 4-Methylphenyl Sulfanyl-acetamide 299.35
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)...) Pyridazin-3-yl N/A Phenethylamino-benzoate ~350 (estimated)
Compound 12 (Antioxidant-conjugated) Triazolo[4,3-a]pyrazin 4-Hydroxyphenyl Acetamide-phenoxy ~370 (estimated)
  • Core Heterocycles : The triazolo-pyridazin core in the target compound differs from pyridazin-3-yl (I-6230) or triazolo-pyrazin (Compound 12), altering π-π stacking and hydrogen-bonding capabilities .
  • Linkers: The acetamido-benzoate linker in the target compound contrasts with phenethylamino (I-6230) or phenoxy-acetamide (Compound 12), affecting solubility and membrane permeability .

Biological Activity

Ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O4SC_{22}H_{19}N_{5}O_{4}S with a molecular weight of 449.5 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a triazole ring and a phenylsulfanyl moiety.

Structure Overview

PropertyValue
Molecular FormulaC22H19N5O4SC_{22}H_{19}N_{5}O_{4}S
Molecular Weight449.5 g/mol
Functional GroupsTriazole, Acetamido, Phenylsulfanyl

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolopyridazine derivatives. This compound has shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar compounds, derivatives containing the triazole ring demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The presence of the phenylsulfanyl group was noted to enhance the antimicrobial efficacy due to increased lipophilicity and interaction with bacterial membranes .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyridazine derivatives has also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings

A study examining the anti-inflammatory effects of related compounds indicated that they could effectively downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This suggests that this compound may possess similar properties .

Anticancer Activity

Emerging research suggests that triazolopyridazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Mechanistic Insights

In vitro studies have shown that compounds with a triazole moiety can interfere with the Akt/mTOR signaling pathway, leading to reduced cell viability in various cancer cell lines. This indicates potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ethyl 4-{2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills. Collect residues in sealed containers for hazardous waste disposal .
  • Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water. Seek medical evaluation for persistent symptoms .

Q. What synthetic routes are effective for preparing triazolopyridazine derivatives like this compound?

  • Methodological Answer :

  • Key Steps :

Hydrazine Condensation : React substituted pyridazine derivatives with hydrazine hydrate to form triazolopyridazine cores, as seen in analogous syntheses .

Acetamide Coupling : Use EDC/HOBt-mediated amidation to link the triazolopyridazine moiety to the benzoate ester .

  • Reaction Monitoring : Track progress via TLC (dichloromethane mobile phase) and confirm completion using 1H NMR^1 \text{H NMR} (e.g., disappearance of hydrazine NH2_2 signals at δ 4–5 ppm) .

Q. How can spectroscopic techniques characterize this compound’s purity and structure?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Identify acetamido protons (δ 2.5–3.5 ppm) and aromatic protons from the phenylsulfanyl group (δ 7.2–7.8 ppm). Compare integrals to confirm stoichiometry .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ for C22_{22}H19_{19}N5_5O4_4S: 474.1184) with <2 ppm error .
  • FTIR : Confirm amide C=O stretch (~1650 cm1^{-1}) and triazole ring vibrations (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for triazole ring formation .
  • Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst loadings based on similar triazolopyridazine syntheses .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., 70–90% yields achieved via ethanol/acetic acid systems in related compounds) .

Q. How should researchers resolve contradictions in toxicity data for triazolopyridazine derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare GHS classifications (e.g., acute oral toxicity in vs. "no data" in ) by testing the compound in standardized assays (e.g., OECD 423 for acute toxicity) .
  • Statistical Analysis : Use factorial design experiments to isolate variables (e.g., purity, solvent residues) that may influence toxicity outcomes .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., phenylsulfanyl-substituted heterocycles) to infer hazard profiles .

Q. What strategies improve regioselectivity during triazolopyridazine ring formation?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyridazine precursor to favor cyclization at the 6-position .
  • Catalytic Control : Use Cu(I) catalysts to mediate azide-alkyne cycloaddition (CuAAC) for precise triazole ring formation, though this may require post-functionalization .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C for kinetic selectivity vs. reflux for thermodynamic stability) .

Q. How can researchers validate the biological relevance of this compound’s structural motifs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified sulfanyl groups (e.g., phenyl vs. alkyl) and test activity in target assays (e.g., enzyme inhibition) .
  • Docking Simulations : Use molecular docking (AutoDock Vina) to predict binding interactions between the triazolopyridazine core and protein active sites .
  • Metabolic Stability Assays : Evaluate in vitro microsomal stability to assess the benzoate ester’s susceptibility to hydrolysis .

Data-Driven Insights

Parameter Typical Range Key Evidence
Reaction Yield70–95%
Acute Oral Toxicity (LD50_{50})300–500 mg/kg (Category 4)
Optimal Reaction SolventEthanol/Acetic Acid
1H NMR^1 \text{H NMR} Shift (Acetamido)δ 2.5–3.5 ppm

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